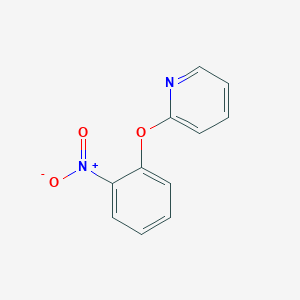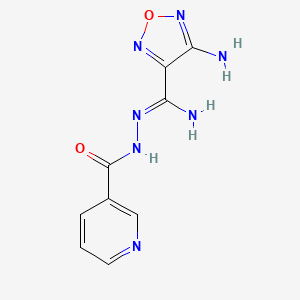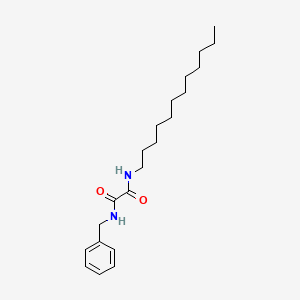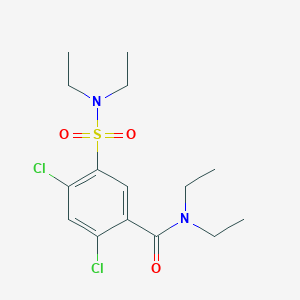
2-(2-Nitrophenoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrophenoxy)pyridine: is an organic compound with the chemical formula C₁₁H₈N₂O₃. It is commonly used as a ligand or raw material in organic synthesis. This compound can participate in various reactions, including coupling reactions, esterifications, and enolizations. Additionally, it finds widespread application in the synthesis of metal complexes.
Preparation Methods
There are several methods to synthesize 2-(2-Nitrophenoxy)pyridine. One common approach involves the reaction of pyridine with 2-nitrophenol. Here’s a step-by-step breakdown:
Nitration of Pyridine: Pyridine undergoes nitration in dilute sulfuric acid or concentrated sulfuric acid to form 2-nitropyridine.
Introduction of the Phenoxy Group: The resulting 2-nitropyridine reacts with a base (such as sodium hydroxide) to introduce the phenoxy group, yielding this compound.
Chemical Reactions Analysis
2-(2-Nitrophenoxy)pyridine can participate in various reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction reactions are also possible.
Substitution: Substitution reactions occur, where the phenoxy group can be replaced by other functional groups. Common reagents include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
This compound has diverse applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Studied for pharmacological properties.
Industry: Employed in the preparation of specialty chemicals.
Mechanism of Action
The exact mechanism by which 2-(2-Nitrophenoxy)pyridine exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
While 2-(2-Nitrophenoxy)pyridine is unique in its structure, similar compounds include:
- 3-(4-Nitrophenoxy)pyridine
- 4,6-Dimethyl-2-(4-Nitrophenoxy)pyrimidine
- 4,6-Dimethyl-2-(2-Nitrophenoxy)pyrimidine
Remember that safety precautions should be taken when handling this compound due to its toxicity. Avoid inhalation of dust or solution, skin contact, and eye exposure. Proper protective measures, such as wearing gloves and safety glasses, are essential during storage and handling .
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)pyridine |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)9-5-1-2-6-10(9)16-11-7-3-4-8-12-11/h1-8H |
InChI Key |
PHNFTSCWNQSBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11520714.png)
![4-[(4-bromophenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11520720.png)

![5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11520734.png)
![N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-fluorophenyl)ethanediamide](/img/structure/B11520735.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B11520739.png)
![6-(morpholin-4-yl)-N-[4-(propan-2-yl)phenyl]-N'-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B11520743.png)
![S-{2-[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B11520746.png)

![methyl (5E)-5-{[5-({[ethoxy(oxo)acetyl]amino}methyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11520750.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11520763.png)
![N-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B11520769.png)
